Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H11ClO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate typically involves the chlorination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. One common method includes the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to the laboratory methods, optimized for yield and efficiency. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate: Another chlorinated indene derivative with similar properties.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A related compound with an oxo group instead of a chlorine atom.
Uniqueness
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities.
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3 |
InChI Key |
DIPQEXYHXNXKIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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